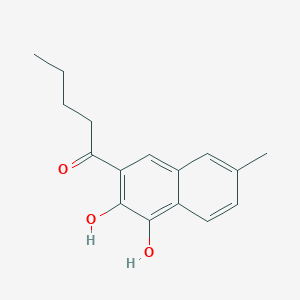

1-Pentanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)pentan-1-one is a synthetic compound with a complex structure It belongs to the class of naphthalene derivatives, characterized by the presence of a naphthalene ring system substituted with hydroxyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)pentan-1-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 3,4-dihydroxy-7-methylnaphthalene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)pentan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of naphthoquinones.

Reduction: Formation of corresponding alcohols.

Substitution: Formation of ethers or esters depending on the substituent.

Scientific Research Applications

Biological Activities

Antioxidant Properties : Research indicates that 1-Pentanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)- may exhibit significant antioxidant properties. These properties are crucial for combating oxidative stress-related conditions, which are implicated in various diseases including cancer and neurodegenerative disorders.

Enzyme Modulation : The compound's interactions with various molecular targets suggest it may modulate enzyme activities and cellular pathways. This modulation indicates potential therapeutic applications in medicine, particularly in the development of drugs aimed at specific enzyme targets related to disease processes.

Therapeutic Applications

The therapeutic potential of 1-Pentanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)- is being explored across several domains:

- Cancer Treatment : Preliminary studies have shown that compounds similar to 1-Pentanone can exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of naphthalene compounds have been tested for their cytotoxic activity against human cancer cell lines such as HCT-116 and MCF-7 .

- Neuroprotective Effects : Due to its antioxidant properties, there is potential for this compound to be developed into neuroprotective agents that could mitigate the effects of neurodegenerative diseases.

Case Studies

Several studies have documented the biological activities associated with derivatives of naphthalene compounds. For example:

- Anticancer Activity : A study published in PMC demonstrated that certain naphthalene derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cell lines, indicating potent anticancer properties .

- Oxidative Stress Reduction : Research has shown that compounds with similar structures can reduce oxidative stress markers in cellular models, suggesting a protective effect against cellular damage caused by free radicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)pentan-1-one involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular pathways related to oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)propan-1-one

- 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)hexan-1-one

Uniqueness

1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)pentan-1-one is unique due to its specific substitution pattern on the naphthalene ring and the length of its alkyl chain. This structural uniqueness can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Biological Activity

1-Pentanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-, also known by its CAS number 61983-41-3, is an organic compound that features a pentanone backbone with a naphthalene derivative containing hydroxyl groups. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

Molecular Structure

- Molecular Formula : C16H18O3

- Molecular Weight : 258.31 g/mol

- Key Structural Features :

- Pentanone backbone

- Hydroxyl groups at positions 3 and 4 of the naphthalene ring enhance solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C16H18O3 |

| Molecular Weight | 258.31 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Biological Activity

Preliminary studies indicate that 1-pentanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)- exhibits various biological activities, including:

- Antioxidant Activity : The presence of hydroxyl groups is known to contribute to antioxidant properties, which can protect cells from oxidative damage.

- Antimicrobial Properties : Some studies suggest that this compound may inhibit the growth of certain bacteria and fungi, although specific data is limited.

- Anti-inflammatory Effects : The compound's structural characteristics may play a role in modulating inflammatory responses.

Case Studies

- Antioxidant Studies : Research published in the Journal of Organic Chemistry demonstrated that derivatives of naphthalene with hydroxyl substitutions exhibit significant free radical scavenging activity. This suggests that 1-pentanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)- could be similarly effective in biological systems .

- Antimicrobial Activity : A study highlighted that compounds with similar structural features displayed promising antimicrobial effects against various pathogens. Further investigation into the specific mechanisms of action for 1-pentanone derivatives is warranted .

- Anti-inflammatory Mechanisms : Research indicates that compounds with naphthalene structures can inhibit pro-inflammatory cytokines. A case study involving related compounds showed reduced inflammation in animal models, suggesting potential therapeutic applications for 1-pentanone derivatives .

Synthesis Methods

The synthesis of 1-pentanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)- can be achieved through several methods:

- Direct Alkylation : Utilizing alkyl halides in the presence of a base to form the pentanone structure.

- Hydroxylation Reactions : Employing hydroxylating agents to introduce hydroxyl groups onto the naphthalene ring.

These methods highlight the versatility in synthesizing this compound from readily available precursors .

Potential Applications

Research into the applications of 1-pentanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)- is ongoing and could lead to innovative uses in multiple industries:

- Pharmaceuticals : Potential development as an antioxidant or anti-inflammatory agent.

- Agriculture : Possible use as a natural pesticide due to antimicrobial properties.

- Cosmetics : Application in formulations requiring antioxidant components.

Comparison with Similar Compounds

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 1-(3,4-Dihydroxy-7-methyl-2-naphthalenyl)pentan-1-one | 61983-41-3 | Methyl group substitution enhances lipophilicity |

| 1-(Naphthalen-2-yl)pentan-1-one | 13327319 | Lacks hydroxyl groups; different reactivity |

| 1-(3-phenylnaphthalen-2-yl)pentan-1-one | 91798046 | Aromatic substitution changes electronic properties |

Properties

CAS No. |

61983-41-3 |

|---|---|

Molecular Formula |

C16H18O3 |

Molecular Weight |

258.31 g/mol |

IUPAC Name |

1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)pentan-1-one |

InChI |

InChI=1S/C16H18O3/c1-3-4-5-14(17)13-9-11-8-10(2)6-7-12(11)15(18)16(13)19/h6-9,18-19H,3-5H2,1-2H3 |

InChI Key |

RUUURUYOIZFJAU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)C1=C(C(=C2C=CC(=CC2=C1)C)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.